molecular formula C16H25N3O4S B195576 N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide CAS No. 71676-00-1

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide

Cat. No. B195576
CAS RN: 71676-00-1
M. Wt: 355.5 g/mol
InChI Key: SZQIUFIQZCNHHN-UHFFFAOYSA-N
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Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, also known as N-ethyl-N-methyl-2-methoxy-4-amino-5-methylsulfonylbenzamide (EMAMMSB), is a synthetic compound used in a wide range of scientific research applications. EMAMMSB is a highly versatile compound that has been used in a variety of biochemical and physiological studies. It is a white, solid crystalline material that has a melting point of approximately 140°C. It is soluble in water and various organic solvents, making it an ideal compound for laboratory experiments.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Study: Metabolism of Sulpiride: Determination of the Chemical Structure of its Metabolites in Rat, Dog, and Man.
  • Findings: This study focuses on the metabolism and pharmacokinetics of Sulpiride in rats, dogs, and humans. It involves separation, quantification, and determination of the chemical structure of Sulpiride metabolites, using techniques like multicolumn HPLC and mass spectrometry (Sugnaux & Benakis, 1978).

Chemistry and Behavioral Pharmacology

  • Study: Potential Neuroleptic Agents: Chemistry, Behavioral Pharmacology, and Inhibition of [3H]spiperone Binding.
  • Findings: This research involves synthesizing and testing a series of Sulpiride derivatives for their antidopamine activity. The study indicates the potency and low toxicity of these compounds, with specific interest in their therapeutic applications in schizophrenia (de Paulis et al., 1986).

Effect on Adenohypophysis in Rats

  • Study: Effect of Sulpiride on the Adenohypophysis of Castrated Male Rats.
  • Findings: Investigating the effect of Sulpiride on prolactin and gonadotroph secretions in castrated male rats, this study reveals significant cytological changes due to the drug's use (Perez & Lawzewitsch, 1984).

Toxicity Studies

  • Study: Acute Intravenous Injection Toxicity Study of IBZM and BZM in Rats.
  • Findings: This study examines the acute toxicity of Sulpiride derivatives in rats, focusing on their impact on body weight and general health over a 14-day period (Yang et al., 2008).

Radioactive Tracing

  • Study: Development of [11C]L-159,884: A Radiolabelled, Nonpeptide Angiotensin II Antagonist Useful for Angiotensin II, AT1 Receptor Imaging.
  • Findings: This study discusses the preparation of potent and selective ligands for the AT1 receptor, involving Sulpiride derivatives. It's significant for applications in nuclear medicine and receptor imaging (Hamill et al., 1996).

Synthesis and Radiolabelling

  • Study: Synthesis and Fluoro-Radiolabelling of Dopamine D2 Receptor Imaging Agent ~(18)F-FSABZM.
  • Findings: This research details the synthesis and fluorine radiolabelling of Sulpiride derivatives for imaging dopamine D2 receptors, significant in the field of nuclear medicine (Zhu Jianhua, 2006).

properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQIUFIQZCNHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992283
Record name 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide

CAS RN

71676-00-1
Record name Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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